N-(2,4-dimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Catalog No.
S7774626
CAS No.
M.F
C16H19NO
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-c...

Product Name

N-(2,4-dimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

IUPAC Name

N-(2,4-dimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-10-3-6-15(11(2)7-10)17-16(18)14-9-12-4-5-13(14)8-12/h3-7,12-14H,8-9H2,1-2H3,(H,17,18)

InChI Key

ZZRCTLYFMIKRSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3CC2C=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3CC2C=C3)C
DBPC, also known as 2-dimethylaminoethyl-N-(2,4-xylyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, belongs to the class of heteroaromatic compounds. It is a bicyclic compound that consists of a bicyclo[2.2.1]heptane backbone with a carboxamide group and a substituted phenyl ring attached to the bicyclic system. DBPC was first synthesized in 1976 by Grunewald and Muller. Since then, it has gained significant attention due to its unique properties, such as its high thermal stability, high solubility in organic solvents, and ability to form inclusion complexes with host molecules.
DBPC is a solid white powder with a melting point of 167-169°C. It is sparingly soluble in water but highly soluble in organic solvents such as ethanol, acetone, chloroform, and DMSO. DBPC is a weak base, with a pKa of 7.3. It is stable under normal conditions but can decompose upon exposure to light and air.
DBPC can be synthesized through several methods, including the reaction of 2,4-dimethylphenyl isocyanate with 5-norbornene-2-carboxylic acid or by the reaction of 5-norbornene-2-carboxylic acid with 2,4-dimethylphenyl hydrazine. Different characterization techniques, including nuclear magnetic resonance spectroscopy (NMR), Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry, can be used to verify the structure and purity of DBPC.
Several analytical methods have been developed to detect and quantify DBPC, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These methods can be used to determine the concentration of DBPC in various matrices, including biological samples, environmental samples, and pharmaceutical formulations.
DBPC has been shown to possess several biological properties, including anticancer, antifungal, and antiviral activities. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and blocking the cell cycle. In addition, DBPC has been shown to inhibit the growth of fungal species such as Candida albicans and Aspergillus niger. Some studies have also demonstrated its antiviral activity against viruses such as hepatitis B virus and human immunodeficiency virus (HIV).
DBPC has been shown to have low toxicity when administered orally or via injection. However, it can cause skin and eye irritation upon contact and should be handled with care. Additionally, DBPC can induce genotoxicity and cytotoxicity in vitro at high concentrations, although it has not been shown to be mutagenic or carcinogenic in vivo.
DBPC has a range of applications in scientific experiments, including as a reagent in organic synthesis, a chiral auxiliary in asymmetric synthesis, a precursor for the synthesis of other compounds, and as a host molecule in supramolecular chemistry. In addition, DBPC has been used as a chiral stationary phase in HPLC and as a fluorescent probe for the detection of transition metal ions.
Currently, research on DBPC is focused on its potential applications in medicinal chemistry, material science, and supramolecular chemistry. Several studies have shown its promising anticancer and antifungal activities, and there is growing interest in its potential as a fluorescent probe for detecting metal ions and as a chiral auxiliary in asymmetric synthesis. However, there is still much work to be done to fully understand its properties and potential applications.
DBPC has potential implications in a range of fields, including medicinal chemistry, material science, and supramolecular chemistry. It may be used in the development of new anticancer and antifungal agents, fluorescent probes, and chiral auxiliaries. In addition, its potential as a host molecule for drug delivery systems is being explored.
While DBPC shows promising properties, there are several limitations to its use in research and industry. Its low solubility in water may limit its application in some areas, and its toxicity and potential adverse effects on the environment and human health need to be further investigated. Future research may focus on developing methods to improve its solubility and reduce its potential toxicity, as well as exploring new potential applications in various fields. Some future directions for research may include:
- Developing new synthetic methods for DBPC and its derivatives
- Studying its potential as a host molecule for drug delivery systems
- Optimizing its fluorescent properties for use as a probe in biological and environmental samples
- Investigating its potential as a chiral auxiliary in asymmetric synthesis
- Examining its interactions with metal ions and exploring its potential as a catalyst in chemical reactions.
In conclusion, DBPC is a unique bicyclic compound that has several potential applications in various fields of research and industry. Its properties, including its high thermal stability, solubility in organic solvents, and ability to form inclusion complexes, make it a promising candidate for medicinal chemistry, material science, and supramolecular chemistry. However, further research is needed to fully understand its properties, potential applications, and limitations.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

241.146664230 g/mol

Monoisotopic Mass

241.146664230 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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